molecular formula C19H28N2O5 B8172585 tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B8172585
M. Wt: 364.4 g/mol
InChI Key: QUMOQBDEMKOZNT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate is a complex organic compound that serves as a significant building block in various chemical syntheses. This compound is characterized by its piperidine core, which is substituted with an ethoxycarbonyl group and an amino group, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate with appropriate reagents to introduce the amino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be employed in the development of bioactive compounds for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context in which the compound is used, such as in drug development or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-Butyl 4-(2-amino-4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications.

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-ethoxycarbonylphenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-5-24-17(22)13-6-7-16(15(20)12-13)25-14-8-10-21(11-9-14)18(23)26-19(2,3)4/h6-7,12,14H,5,8-11,20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMOQBDEMKOZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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